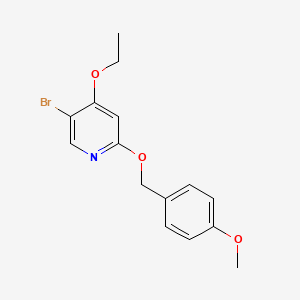

5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine

Overview

Description

“5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine” is a chemical compound with the molecular formula C15H16BrNO3 . It is a complex organic compound that contains bromine, ethoxy, and methoxybenzyl groups attached to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine” can be represented by the InChI string:InChI=1S/C13H12BrNO2/c1-16-12-5-2-10 (3-6-12)9-17-13-7-4-11 (14)8-15-13/h2-8H,9H2,1H3 . The Canonical SMILES representation is COC1=CC=C (C=C1)COC2=NC=C (C=C2)Br . Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine” is 294.14 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 293.00514 g/mol . The topological polar surface area is 31.4 Ų .Scientific Research Applications

Photophysical and Photochemical Properties

Synthesis and Characterization : 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine derivatives have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These derivatives, particularly zinc(II) phthalocyanine compounds containing benzenesulfonamide groups, exhibit potential as photosensitizers for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Photodynamic Therapy Potential : The same class of compounds, due to their solubility, fluorescence, singlet oxygen production, and photostability, are considered potential candidates for photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Bromination and Tautomeric Structures

- Bromination of Pyridines : Research shows that bromination of pyridine derivatives, including those related to 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine, yields insights into tautomeric structures and their effects on bromination reactions (Kolder & Hertog, 2010).

Synthesis of Heterocyclic Compounds

- Regiospecific Allylic Bromination : The compound has been utilized in the synthesis of a series of heterocyclic compounds through regiospecific allylic bromination, demonstrating its role in heterocyclic synthesis (Martins, 2002).

Antiviral Activity

- Potential Antiviral Applications : Some derivatives of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine exhibit inhibitory activity against retrovirus replication, suggesting potential applications in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Nitration and Structural Influence

- Nitration of Pyridine Derivatives : Studies have investigated the nitration of pyridine-N-oxide derivatives containing bromine and ethoxy groups, contributing to the understanding of how various substituents influence nitration reactions (Hertog, Kolder, & Combe, 2010).

properties

IUPAC Name |

5-bromo-4-ethoxy-2-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-3-19-14-8-15(17-9-13(14)16)20-10-11-4-6-12(18-2)7-5-11/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVITBWJKSORBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1Br)OCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)

![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)